![molecular formula C19H22N6S B606768 Coti-2 CAS No. 1039455-84-9](/img/structure/B606768.png)
Coti-2
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Overview
Description
COTI-2 is an orally available third-generation thiosemicarbazone and activator of mutant forms of the p53 protein . It is an anti-cancer agent with low toxicity . COTI-2 acts both by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway . It induces apoptosis in multiple human tumor cell lines .
Molecular Structure Analysis
COTI-2 is a small molecule candidate anti-cancer drug . Its chemical formula is C19H22N6S . It has an exact mass of 366.16 and a molecular weight of 366.480 .Chemical Reactions Analysis
COTI-2 has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP 53 status . It also induced DNA damage and replication stress responses leading to apoptosis and/or senescence .Scientific Research Applications
Cancer Therapy: Overcoming Drug Resistance
Coti-2 has been studied for its potential to overcome drug resistance in cancer treatment. It forms stable ternary complexes with copper and glutathione, which may render it a substrate for the resistance efflux transporter ABCC1 . This property could be particularly beneficial in treating cancers that have developed resistance to other forms of chemotherapy.
Targeting TP53 Mutations in Cancer
Coti-2 exhibits antitumor activity through both p53-dependent and -independent mechanisms . It has shown promise in restoring wild-type p53 function in TP53-mutant cancer cells, which is a significant step forward in the treatment of cancers like head and neck squamous cell carcinoma (HNSCC) that are associated with TP53 mutations .
Akt/Akt2 Inhibition in Cancer Cells
The compound has demonstrated the ability to inhibit the growth of cancer cells that overexpress Akt/Akt2 . This suggests that Coti-2 could be a promising targeted therapy candidate for cancers where the Akt/Akt2 pathway is a key player in tumor growth and survival.
Broad-Spectrum Anticancer Activity
Coti-2 has been evaluated for its effectiveness against a diverse group of human cancer cell lines, showing potential as a broad-spectrum anticancer agent . Its activity is effective regardless of the tissue of origin or genetic makeup of the cancer cells.
Metal Ion Chelation and Complex Formation
Research has characterized Coti-2’s complex formation with iron, copper, and zinc ions in detail . Understanding these interactions is crucial for developing Coti-2 as an anticancer agent, as metal ions play a significant role in the drug’s mode of action and resistance development.
Enhancing Chemotherapy and Radiation Therapy
Coti-2 has been shown to potentiate the response to cisplatin and radiation therapy in vitro and in vivo . This could lead to improved outcomes for patients undergoing conventional treatments, especially those with TP53 mutations.
Mechanism of Action
Target of Action
Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .
Mode of Action
Upon oral administration, Coti-2 binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .
Biochemical Pathways
Coti-2 affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, Coti-2 induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, Coti-2 leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .
Pharmacokinetics
It is mentioned that coti-2 is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of Coti-2.
Result of Action
Coti-2 has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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